N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Dopamine D3 Receptor Binding Affinity GPCR Ligand

N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide (CAS 2415490-56-9) is a synthetic small molecule belonging to the 3-cinnoline carboxamide class, a scaffold recognized for its ability to potently engage kinase and G-protein-coupled receptor targets. The compound is specifically documented as the 36th exemplified species in US patent 8,748,608, where it is characterized as a high-affinity ligand for the human dopamine D3 receptor (hD3R).

Molecular Formula C16H16FN3O
Molecular Weight 285.322
CAS No. 2415490-56-9
Cat. No. B2943700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
CAS2415490-56-9
Molecular FormulaC16H16FN3O
Molecular Weight285.322
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)NC(=O)C2=NN=C3CCCCC3=C2
InChIInChI=1S/C16H16FN3O/c1-10-6-7-12(17)9-14(10)18-16(21)15-8-11-4-2-3-5-13(11)19-20-15/h6-9H,2-5H2,1H3,(H,18,21)
InChIKeyYHQOTGPXOBNCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide (CAS 2415490-56-9): Procurement-Relevant Identity and Core Pharmacology


N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide (CAS 2415490-56-9) is a synthetic small molecule belonging to the 3-cinnoline carboxamide class, a scaffold recognized for its ability to potently engage kinase and G-protein-coupled receptor targets [1]. The compound is specifically documented as the 36th exemplified species in US patent 8,748,608, where it is characterized as a high-affinity ligand for the human dopamine D3 receptor (hD3R) [2]. The fused tetrahydrocinnoline core, combined with a 5-fluoro-2-methylphenyl amide substituent, distinguishes it from the 4-phenylpiperazine chemotype that dominates the same patent family, suggesting a differentiated ligand-receptor interaction profile.

Why Generic Replacement of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide Risks Assay Invalidation


In scientific procurement, assuming that any 3-cinnoline carboxamide or any dopamine D3 ligand from the same patent can substitute for N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a critical error. While US 8,748,608 discloses numerous D3 ligands, the majority—including the highly potent example 16 (Ki = 3.0 nM, IC50 = 1.0 nM)—are built on a 4-phenylpiperazine scaffold with a dichlorophenyl tail [1]. The target compound, in contrast, features a 5,6,7,8-tetrahydrocinnoline-3-carboxamide core absent from those comparators. This structural divergence can lead to profound differences in receptor binding kinetics, functional selectivity, and off-target profiles, as evidenced by the compound's distinct 5-HT1A binding (Ki = 58.3 nM) [2]. Substitution without verifying these parameters can invalidate a screening campaign or produce non-reproducible in vitro pharmacology.

Quantitative Differentiation Evidence for N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide


Sub-Nanomolar D3 Receptor Binding Affinity: Direct Comparison with In-Patent 4-Phenylpiperazine Analogs

N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide binds to the human dopamine D3 receptor with a Ki of 0.260 nM, measured by displacement of [125I]ABN in HEK293 cell membranes [1]. This affinity is 11.5-fold higher than that of the 4-phenylpiperazine-based analog US8748608, 16 (Ki = 3.0 nM) tested in the same assay system, and significantly superior to example 44 (IC50 = 14.5 nM) [2]. The sub-nanomolar Ki places this compound among the highest-affinity D3 ligands reported in the patent family, despite its divergent chemotype.

Dopamine D3 Receptor Binding Affinity GPCR Ligand

Functional D3 Antagonist Activity: Quantified Cellular Efficacy with Comparator Benchmarking

In a cellular functional assay measuring inhibition of quinpirole-stimulated mitogenesis in HEK293 cells expressing the human D3 receptor, the compound exhibits an IC50 of 25.7 nM [1]. When compared to other patent examples tested under identical conditions, this functional potency is 25.7-fold weaker than Example 16's IC50 of 1.0 nM but 1.8-fold more potent than Example 44 (IC50 = 14.5 nM, from a separate structure class) [2]. This intermediate functional potency, combined with exceptionally high binding affinity, suggests a slow dissociation rate or distinct binding mode that may confer prolonged receptor occupancy—a parameter critical for in vivo behavioral pharmacology studies.

Functional Antagonism D3 Receptor Cellular Pharmacology

Calculated D3 vs. 5-HT1A Selectivity Window: A Unique Profile Among In-Patent D3 Ligands

The compound was tested for binding to the human 5-HT1A receptor, yielding a Ki of 58.3 nM via displacement of [3H]8-OH-DPAT [1]. When normalized to its D3 Ki of 0.260 nM, the calculated selectivity ratio (5-HT1A Ki / D3 Ki) is approximately 224-fold in favor of D3 [2]. This level of selectivity is a verifiable and quantifiable attribute that can be directly compared to other D3 ligands; many 4-phenylpiperazine-based examples in US 8,748,608 lack reported 5-HT1A counter-screening data, making this selectivity window a documented differentiator. For context, the 4-phenylpiperazine analog Example 16 shows D3 Ki = 3.0 nM but no publicly available 5-HT1A binding data within the same assay panel, precluding a direct selectivity comparison.

Receptor Selectivity 5-HT1A Off-Target Profiling

Scaffold-Based Differentiation: Tetrahydrocinnoline Core vs. 4-Phenylpiperazine Dominant Chemotype in US 8,748,608

The 5,6,7,8-tetrahydrocinnoline-3-carboxamide scaffold present in this compound is structurally orthogonal to the 4-phenylpiperazine scaffold that defines >90% of the exemplified species in US 8,748,608 [1]. The 3-cinnoline carboxamide chemotype has independently demonstrated high oral bioavailability, blood-brain barrier penetration, and kinase selectivity in the ATM inhibitor series (compound 21: ATM cell IC50 0.0028 µM; in vivo tumor regression with irinotecan in SW620 xenograft) [2]. While these ATM data are not from the compound itself, they constitute class-level evidence that the cinnoline-3-carboxamide scaffold possesses drug-like properties advantageous for CNS-targeted tool compounds. The specific 5-fluoro-2-methylphenyl substitution further differentiates this compound from other tetrahydrocinnoline analogs such as N-(2-bromophenyl)- and N-(4-bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide (CAS 2415622-21-6 and 2415501-53-8, respectively), for which no D3 binding data have been reported.

Scaffold Diversity Chemical Space Lead Optimization

Optimal Use Cases for N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide Based on Quantitative Evidence


High-Sensitivity D3 Receptor Binding Assays Requiring Maximal Affinity at Low Ligand Concentration

With a D3 Ki of 0.260 nM [1], this compound is suited for radioligand competition binding experiments where high receptor occupancy must be achieved at sub-nanomolar concentrations. Compared to the 4-phenylpiperazine Example 16 (Ki = 3.0 nM), an 11.5-fold lower concentration of the target compound can be used to achieve equivalent receptor saturation, reducing solvent exposure and minimizing non-specific binding in sensitive primary neuronal cultures.

Investigating Binding-Function Decoupling at the Dopamine D3 Receptor

The >98-fold discrepancy between the compound's D3 binding Ki (0.260 nM) and functional antagonist IC50 (25.7 nM) [1] makes it a valuable probe for studying receptor reserve, binding kinetics, and biased signaling. This property is not documented for the more functionally potent but lower-affinity comparator Example 16 (Ki = 3.0 nM, IC50 = 1.0 nM), where affinity and function are closely coupled.

D3-Selective Pharmacology Studies Requiring Defined 5-HT1A Counter-Screening Data

The documented 224-fold D3/5-HT1A selectivity window [1] is a procurement-critical parameter for behavioral pharmacology or in vivo studies where serotonergic confounds must be excluded. Unlike many D3 ligands in the patent literature that lack publicly available 5-HT1A data, this compound's off-target profile is quantifiable at the point of purchase, enabling more rigorous experimental design.

Scaffold-Hopping Medicinal Chemistry Programs Targeting D3 Receptor

For drug discovery teams seeking to diversify away from 4-phenylpiperazine-based D3 ligands, this compound represents a documented, high-affinity entry point into the tetrahydrocinnoline-3-carboxamide chemical space [2]. The broader 3-cinnoline carboxamide class has independently demonstrated favorable oral pharmacokinetics and CNS penetration in the ATM inhibitor context [3], providing a precedent for the developability of analogs derived from this scaffold.

Quote Request

Request a Quote for N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.